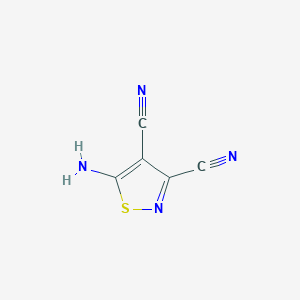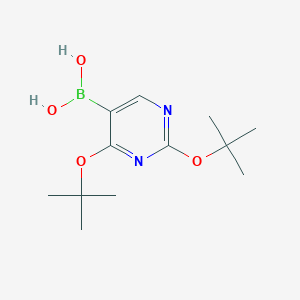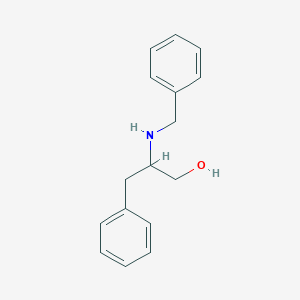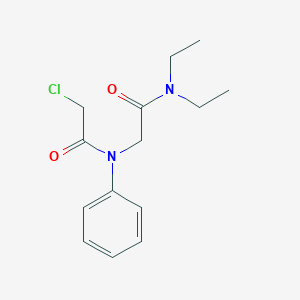
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. The chemical formula for Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is C12H18ClNO2.
Mechanism Of Action
The mechanism of action of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is not well understood. However, it is believed to act as a nucleophile in organic reactions, where it donates its carbonyl oxygen to form a new bond.
Biochemical And Physiological Effects
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to cause any adverse effects on human health.
Advantages And Limitations For Lab Experiments
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. However, its use is limited to organic synthesis and it has limited applications in other fields of research.
Future Directions
There are several future directions for research on Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)-. One potential area of study is the development of new compounds using Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- as a starting material. Another area of research is the study of its mechanism of action and its potential applications in other fields of research. Additionally, further studies are needed to determine its toxicity and potential adverse effects on human health.
Synthesis Methods
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- can be synthesized by reacting 2-chloro-N-((diethylcarbamoyl)methyl)aniline with acetic anhydride in the presence of a catalyst. The reaction yields Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- and acetic acid as byproducts.
Scientific Research Applications
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various compounds such as 2-(diethylcarbamoyl)-N-(4-methoxyphenyl)acetamide and 2-(diethylcarbamoyl)-N-(4-nitrophenyl)acetamide. These compounds have been studied for their potential use as anti-inflammatory and analgesic agents.
properties
CAS RN |
106321-35-1 |
|---|---|
Product Name |
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- |
Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-16(4-2)14(19)11-17(13(18)10-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
JYLLMBJNBRRGGA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
Other CAS RN |
106321-35-1 |
synonyms |
2-chloro-N-(diethylcarbamoylmethyl)-N-phenyl-acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)

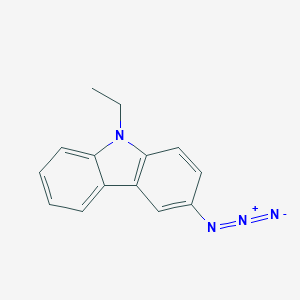
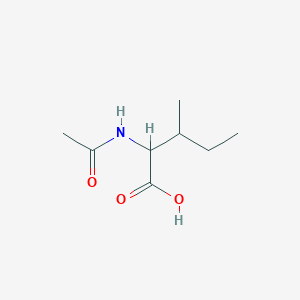
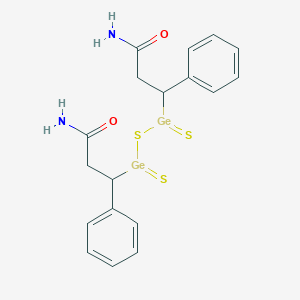
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)

